molecular formula C15H19NO2 B12896613 1-(7-Ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)propan-1-one CAS No. 106637-45-0

1-(7-Ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)propan-1-one

Cat. No.: B12896613
CAS No.: 106637-45-0
M. Wt: 245.32 g/mol
InChI Key: CVZQGAZLFXLYEQ-UHFFFAOYSA-N
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Description

1-(7-Ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)propan-1-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties .

Chemical Reactions Analysis

1-(7-Ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and varying temperatures depending on the desired reaction .

Scientific Research Applications

1-(7-Ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction .

Comparison with Similar Compounds

1-(7-Ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)propan-1-one can be compared with other indole derivatives, such as:

Biological Activity

1-(7-Ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)propan-1-one, also known by its CAS number 41340-36-7, is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

The compound has a molecular formula of C12H15NOC_{12}H_{15}NO and a molecular weight of 189.25 g/mol. Its structure features an indole ring, which is known for its biological significance in various natural products and pharmaceuticals.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of indole have demonstrated effectiveness against various bacterial strains, including E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, indicating significant antibacterial properties comparable to standard antibiotics like ceftriaxone .

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4530
K. pneumoniae5019

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The IC50 values for these cell lines were found to be significantly lower than those of conventional chemotherapeutics like doxorubicin, suggesting a promising therapeutic potential.

Cell LineIC50 (µM)
MCF-712.41
HepG29.71
HCT-1162.29

In addition to cytotoxicity, the compound was observed to induce apoptosis in treated cells, as evidenced by increased levels of lactate dehydrogenase (LDH), indicating cell membrane damage and cell death .

Anti-inflammatory Activity

The anti-inflammatory effects of related indole compounds have also been documented. They have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, with certain derivatives demonstrating up to 89% inhibition at concentrations of 10 µg/mL . This suggests that the compound may play a role in managing inflammatory diseases.

Case Studies

A notable case study involved the synthesis and evaluation of various indole derivatives, including those structurally similar to this compound. These studies consistently reported significant biological activity across multiple assays, reinforcing the therapeutic potential of this class of compounds.

Properties

CAS No.

106637-45-0

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

1-[7-ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl]propan-1-one

InChI

InChI=1S/C15H19NO2/c1-3-10-6-5-7-11-12(8-9-17)15(13(18)4-2)16-14(10)11/h5-7,16-17H,3-4,8-9H2,1-2H3

InChI Key

CVZQGAZLFXLYEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=C(N2)C(=O)CC)CCO

Origin of Product

United States

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